2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Drug Design Physicochemical Properties Membrane Permeability

Medicinal chemists often face LogP constraints when optimizing CNS penetration using standard azetidine-ethanols. This compound solves that with a 2-pyridyl group, increasing LogP to ~1.8 while enabling dual hydrogen-bonding and π-stacking interactions critical for kinase hinge binding and nAChR target engagement. - Enables rapid SAR library generation for CNS-penetrant ligands with improved membrane permeability over azetidine-3-ethanol (LogP -0.083). - Ethanol handle provides a vector for PROTAC linker attachment without disrupting target binding. - Supplied with full analytical characterization to support reproducible lead optimization campaigns.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B8414677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=CC=N2)CCO
InChIInChI=1S/C10H14N2O/c13-6-4-9-7-12(8-9)10-3-1-2-5-11-10/h1-3,5,9,13H,4,6-8H2
InChIKeyVXWLGMXNFJHESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol: A Dual Privileged Scaffold


2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol (C₁₀H₁₄N₂O, MW 178.23 g/mol) is a heterocyclic small molecule that integrates two independently validated “privileged structures”—a 2‑pyridyl group and a 3‑substituted azetidine ring—linked via a flexible ethanol chain [1]. This architecture is strategically employed to mimic biologically active conformations, enhance target engagement, and fine‑tune physicochemical properties. The compound serves as a versatile intermediate and a key scaffold in medicinal chemistry programs targeting central nervous system (CNS) disorders, kinase inhibition, and antimicrobial resistance [2].

2‑Pyridyl‑Azetidine Ethanol: Superior Lipophilicity & Conformational Control


Generic azetidine‑3‑ethanols lacking the 2‑pyridyl moiety exhibit markedly lower lipophilicity (e.g., LogP ≈ –0.083) and possess only a single protonatable nitrogen, restricting their ability to form critical π‑stacking interactions with aromatic residues in target proteins . Conversely, the 2‑pyridyl group in the target compound elevates LogP by over 1.8 units and introduces a second basic nitrogen, enabling dual hydrogen‑bonding and cation‑π interactions that are essential for high‑affinity binding to nicotinic acetylcholine receptors (nAChRs), protein kinases, and bacterial efflux pumps [1]. These quantitative and mechanistic differences preclude simple interchangeability in structure‑activity relationship (SAR) campaigns.

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol: Quantitative Evidence


Lipophilicity Drives Membrane Permeability: Advantage Over Unsubstituted Azetidine

The 2‑pyridyl substitution elevates the calculated octanol‑water partition coefficient (LogP) of the target compound to approximately 1.8 . This is a 1.9‑unit increase compared to the unsubstituted core, azetidine‑3‑ethanol, which exhibits a LogP of –0.083 . The enhanced lipophilicity directly correlates with improved passive membrane permeability and blood‑brain barrier (BBB) penetration potential, a critical factor for CNS drug candidates.

Drug Design Physicochemical Properties Membrane Permeability

Conformational Restriction Enhances Target Engagement

The azetidine ring in the target compound is a strained four‑membered heterocycle, imposing a restricted conformational space that pre‑organizes the molecule for optimal binding to protein targets. Class‑level data for azetidine‑containing ligands demonstrate that this conformational constraint reduces the entropic penalty of binding by 1.5‑2.0 kcal/mol compared to flexible acyclic analogs [1]. In the context of nAChR ligands, pyridyl‑azetidine derivatives exhibit Ki values in the low nanomolar range (e.g., Ki < 10 nM for α4β2 nAChR) [2].

Medicinal Chemistry Bioisosterism Receptor Binding

Metabolic Stability: Outperforming Ester Bioisosteres

The ethanol side chain in the target compound serves as a metabolically stable replacement for labile ester functionalities commonly found in prodrugs or early‑stage leads. In cross‑study comparisons, azetidine‑3‑ethanol derivatives exhibit <20% degradation after 60‑minute incubation with human liver microsomes, whereas ester bioisosteres (e.g., azetidine‑3‑carboxylates) show >90% hydrolysis under identical conditions [1]. This stability translates to extended half‑lives in vivo, reducing dosing frequency and improving therapeutic windows.

Drug Metabolism Pharmacokinetics Bioisosteric Replacement

Synthetic Versatility: High-Purity Intermediate & Documented Route

The compound is routinely supplied at ≥95% purity (HPLC), with a well‑established synthetic route from γ‑amino alcohols via sulfonamide formation, ester reduction, and cyclization, as described in US Patent 4,163,855 [1]. This documented process enables multi‑gram scale‑up with isolated yields of 60‑70% for the azetidine core formation , providing a reliable, cost‑effective entry point for medicinal chemistry campaigns.

Organic Synthesis Process Chemistry Building Block

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol: Evidence-Backed Applications


CNS Drug Discovery: Optimizing Brain Penetration & Target Engagement

The compound’s predicted LogP of ≈1.8 and dual‑nitrogen hydrogen‑bonding capacity make it an ideal starting point for CNS‑penetrant ligands targeting α4β2 nAChR, σ receptors, or G‑protein coupled receptors (GPCRs) [1]. Researchers can use it to rapidly generate SAR libraries with improved membrane permeability relative to azetidine‑3‑ethanol (LogP –0.083), reducing the number of iterations required to achieve brain exposure .

Kinase Inhibitor Design: Pyridyl‑Azetidine as Hinge Binder

The 2‑pyridyl group mimics the adenine ring of ATP, engaging the kinase hinge region via a conserved hydrogen bond with the backbone NH of the hinge residue. The azetidine ring projects the ethanol side chain toward the solvent‑exposed region, offering a vector for modulating physicochemical properties without disrupting core hinge binding [2]. This modular design accelerates the discovery of selective kinase inhibitors with improved pharmacokinetic profiles.

Antimicrobial Resistance: Overcoming Efflux Pump-Mediated Inactivation

The compound’s balanced lipophilicity (LogP 1.8) and conformational rigidity prevent recognition by bacterial efflux pumps (e.g., AcrAB‑TolC in Gram‑negative bacteria), which typically export more hydrophobic molecules (LogP > 3). In vitro, azetidine‑containing pyridyl derivatives have shown MIC values <10 µM against drug‑sensitive and MDR Mycobacterium tuberculosis, outperforming more lipophilic analogs that are rapidly effluxed [3].

Chemical Biology: Fluorescent Probes & PROTAC Development

The ethanol handle serves as a convenient attachment point for fluorophores or E3 ligase ligands in PROTAC (Proteolysis‑Targeting Chimera) constructs. The rigid azetidine scaffold maintains the spatial orientation of the pyridyl warhead, ensuring target engagement while the ethanol linker minimizes steric interference with the ternary complex formation [4]. This has been successfully demonstrated in the development of nAChR‑targeted PET tracers and STAT3‑degrading PROTACs.

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